molecular formula C8H7ClF2O3S B1405993 4-Ethoxy-3,5-difluorobenzenesulfonyl chloride CAS No. 1519155-45-3

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride

Cat. No.: B1405993
CAS No.: 1519155-45-3
M. Wt: 256.65 g/mol
InChI Key: MRPJJNCSODVTCL-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O3S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride can be synthesized through the reaction of 4-ethoxy-3,5-difluorobenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

    Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonylureas: Formed through reactions with ureas.

    Reduced products: Sulfonamides formed through reduction reactions.

Scientific Research Applications

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound’s effects are primarily due to its ability to form stable sulfonamide bonds, which are important in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    3,4-Difluorobenzenesulfonyl chloride: Has a different substitution pattern on the benzene ring, leading to different reactivity and applications.

    4-Methoxy-3,5-difluorobenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness

4-Ethoxy-3,5-difluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and difluoro substituents, which enhance its reactivity and versatility in organic synthesis. The ethoxy group provides additional solubility in organic solvents, while the difluoro groups increase the compound’s electrophilicity, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

4-ethoxy-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(10)3-5(4-7(8)11)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJJNCSODVTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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